N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is involved in various synthetic processes to form heterocyclic compounds. One study reports the synthesis of novel compounds including furan-fused heterocycles, where intramolecular cyclization and additional transformation in cyclization of furan-fused heterocycle are key steps (Ergun et al., 2014). Another research demonstrates the preparation of N-alkylated products and sugar hydrazones from similar compounds, showing their potential in synthesizing diverse heterocyclic derivatives (El-Essawy & Rady, 2011).
Antimicrobial and Anticancer Properties
Compounds derived from or related to this compound have been studied for their antimicrobial and anticancer activities. For example, pyridine and thioamide derivatives, synthesized from similar compounds, have shown potential in inhibiting various microorganisms and demonstrated cytotoxicity against certain cancer cell lines (Zaki et al., 2018).
Novel Reaction Mechanisms
The compound also plays a role in novel reaction mechanisms, such as the Weitz−Scheffer oxidation, leading to the formation of unique tetrahydrobenzofuran derivatives (Lévai et al., 2002). Additionally, reactions involving the compound under study have led to the discovery of new methods for creating various heterocyclic systems, further expanding the knowledge in synthetic chemistry.
Computational and Spectroscopic Analysis
Computational and spectroscopic studies of derivatives of this compound, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, provide insights into the electronic structure, potential reaction sites, and interaction mechanisms of these compounds (Singh et al., 2014).
Synthesis of Novel Ring Systems
The compound's derivatives have been used to synthesize novel ring systems, showcasing the versatility and potential of these compounds in creating new chemical entities (Dicker et al., 1984).
Mechanism of Action
Target of action
Many bioactive compounds containing furan and pyrazole rings have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The interaction of the compound with its targets would depend on the nature of the target and the specific functional groups present in the compound. For instance, furan-containing compounds exhibit a wide range of biological and pharmacological characteristics .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-14(13-4-3-9-20-13)11(2)18(17-10)8-7-16-15(19)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXHYNYKSVNZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CC2)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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